molecular formula C16H17ClN2 B11966618 alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine CAS No. 103682-86-6

alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine

Cat. No.: B11966618
CAS No.: 103682-86-6
M. Wt: 272.77 g/mol
InChI Key: SMYMWAKHEINVMW-UHFFFAOYSA-N
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Description

Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a dimethylamino group attached to a tolyl ring, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine typically involves the reaction of 3-chloro-p-toluidine with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to maximize the yield and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated products, while reduction typically produces amines.

Scientific Research Applications

Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine exerts its effects involves interactions with specific molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylisocyanate
  • 3-Chloro-4-methylphenylamine
  • N,N-Dimethyl-3-chloro-4-methylbenzeneamine

Uniqueness

Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

103682-86-6

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

4-[(3-chloro-4-methylphenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H17ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-11H,1-3H3

InChI Key

SMYMWAKHEINVMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)Cl

Origin of Product

United States

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